molecular formula C20H21N3O B13503398 (4-benzylpiperazin-1-yl)(1H-indol-5-yl)methanone CAS No. 353522-46-0

(4-benzylpiperazin-1-yl)(1H-indol-5-yl)methanone

Cat. No.: B13503398
CAS No.: 353522-46-0
M. Wt: 319.4 g/mol
InChI Key: FNQKXOYJSHQLHE-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(1H-indol-5-yl)methanone is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(1H-indol-5-yl)methanone typically involves the reaction of 4-benzylpiperazine with an appropriate indole derivative under controlled conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage between the piperazine and indole rings .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(1H-indol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The methanone group can be reduced to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Methylene derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)(1H-indol-5-yl)methanone involves its interaction with specific molecular targets, such as the 5-HT3 receptor. By binding to this receptor, the compound can modulate serotonergic transmission, which is crucial in the management of psychiatric disorders like depression and anxiety . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to influence serotonin levels in the brain is a key aspect of its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperazin-1-yl)(1H-indol-5-yl)methanone is unique due to its specific combination of a benzyl-substituted piperazine ring and an indole moiety. This structure imparts unique pharmacological properties, particularly its potential as a 5-HT3 receptor antagonist, which distinguishes it from other similar compounds.

Properties

CAS No.

353522-46-0

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(1H-indol-5-yl)methanone

InChI

InChI=1S/C20H21N3O/c24-20(18-6-7-19-17(14-18)8-9-21-19)23-12-10-22(11-13-23)15-16-4-2-1-3-5-16/h1-9,14,21H,10-13,15H2

InChI Key

FNQKXOYJSHQLHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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